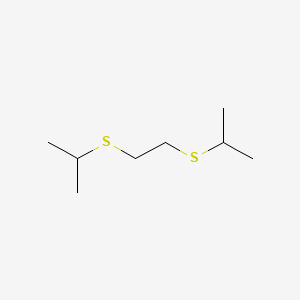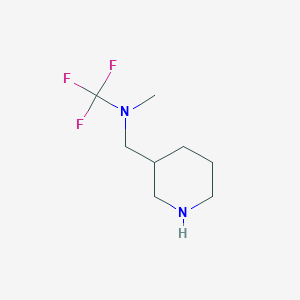
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is also known by its common name, 3-Methyl-1-vinyl-2-azepanone . This compound belongs to the class of azepinones, which are seven-membered lactams.
Méthodes De Préparation
The synthesis of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with vinyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce various functional groups.
Polymerization: The vinyl group in the compound allows it to undergo polymerization reactions, forming homopolymers or copolymers.
Applications De Recherche Scientifique
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, potentially modifying biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Comparaison Avec Des Composés Similaires
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be compared with other similar compounds such as:
2H-Azepin-2-one, 1-ethenylhexahydro-4-methyl-: Similar structure but with a different methyl group position.
2H-Azepin-2-one, 7-ethylhexahydro-1-methyl-: Contains an ethyl group instead of a vinyl group.
2H-Azepin-2-one, 1,3-dihydro-7-isopropyl-3-methyl-: Features additional hydrogenation and an isopropyl group.
Propriétés
Numéro CAS |
502507-57-5 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-ethenyl-3-methylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-10-7-5-4-6-8(2)9(10)11/h3,8H,1,4-7H2,2H3 |
Clé InChI |
KWEBKUMFMORVPN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN(C1=O)C=C |
Numéros CAS associés |
502507-57-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)




![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)

![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)


